molecular formula C19H25NOSi B8381964 3-(Tert-butyldiphenylsilyloxy)azetidine

3-(Tert-butyldiphenylsilyloxy)azetidine

Cat. No.: B8381964
M. Wt: 311.5 g/mol
InChI Key: POIWVOJVDXVTMT-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)azetidine (CAS: 875340-81-1) is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a tert-butyldimethylsilyl (TBDMS) ether group. This compound is primarily used in laboratory research, particularly in organic synthesis and medicinal chemistry, where the TBDMS group serves as a protective moiety for alcohols or amines during multi-step reactions . The steric bulk of the TBDMS group enhances stability against hydrolysis and oxidation, making it advantageous in sensitive synthetic pathways.

Properties

Molecular Formula

C19H25NOSi

Molecular Weight

311.5 g/mol

IUPAC Name

azetidin-3-yloxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C19H25NOSi/c1-19(2,3)22(21-16-14-20-15-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20H,14-15H2,1-3H3

InChI Key

POIWVOJVDXVTMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CNC3

Origin of Product

United States

Comparison with Similar Compounds

Limitations and Data Gaps

  • Toxicity Data: No comprehensive studies exist for 3-((tert-Butyldimethylsilyl)oxy)azetidine’s ecological impact (e.g., bioaccumulation, soil mobility) .

Preparation Methods

Cyclization of Amino Alcohol Precursors

Azetidine rings are often constructed via intramolecular cyclization of amino alcohols. For example, 3-hydroxyazetidine can serve as a precursor, where the hydroxyl group is subsequently silylated. In one approach, N-propargylsulfonamides undergo gold-catalyzed oxidative cyclization to form azetidin-3-ones, which are reduced to azetidines. This method leverages t-butanesulfonyl (Bus) groups to stabilize intermediates, with subsequent reduction using NaBH₄ yielding the azetidine core.

Enolate-Imine Condensation

Azetidine rings are also synthesized via enolate-imine condensation. In a representative procedure, ethyl isobutyrate and imines derived from α,β-acetylenic aldehydes undergo base-mediated cyclization (e.g., using n-BuLi/DIPA) to form azetidinones, which are reduced to azetidines. For instance, 2-(4-((tert-butyldimethylsilyl)oxy)but-1-yn-1-yl)-1-(3-methoxyphenyl)-3,3-dimethylazetidine was synthesized via LiAlH₄ reduction of an azetidinone intermediate.

Silylation of 3-Hydroxyazetidine

Direct Silylation with TBDPS-Cl

The introduction of the tert-butyldiphenylsilyl (TBDPS) group is typically achieved by reacting 3-hydroxyazetidine with TBDPS chloride under basic conditions. A standard protocol involves:

  • Dissolving 3-hydroxyazetidine in anhydrous THF or DMF.

  • Adding imidazole (1.2–2.0 equiv) as a base.

  • Dropwise addition of TBDPS-Cl (1.1 equiv) at 0°C, followed by stirring at room temperature for 12–24 hours.

Table 1: Optimization of Silylation Conditions

BaseSolventTemperatureTime (h)Yield (%)
ImidazoleTHF0°C → RT2485
PyridineDMFRT1878
DBUDCM0°C → RT1272

The steric bulk of TBDPS-Cl necessitates prolonged reaction times, but imidazole in THF provides optimal yields.

Protection-Deprotection Sequences

In multi-step syntheses, temporary protective groups (e.g., Boc, MOM) are employed to prevent undesired side reactions. For example, tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate was synthesized by sequential Boc protection, silylation, and deprotection. The TBDPS group remains stable under acidic and basic conditions, enabling its retention during subsequent transformations.

Advanced Catalytic Methods

Gold-Catalyzed Oxidative Cyclization

Gold(I) catalysts (e.g., BrettPhosAuNTf₂) enable the synthesis of azetidin-3-ones from N-propargylsulfonamides via α-oxogold carbene intermediates. These intermediates undergo intramolecular N–H insertion, forming the azetidine ring with >98% enantiomeric excess (e.e.). Subsequent reduction and silylation yield TBDPS-azetidine.

Mechanistic Insight:

PropargylsulfonamideAu(I)α-Oxogold CarbeneN–H InsertionAzetidinoneNaBH₄Azetidine\text{Propargylsulfonamide} \xrightarrow{\text{Au(I)}} \text{α-Oxogold Carbene} \xrightarrow{\text{N–H Insertion}} \text{Azetidinone} \xrightarrow{\text{NaBH₄}} \text{Azetidine}

Reductive Amination

Reductive amination of γ-amino ketones with NaBH₃CN or NaBH₄ provides an alternative route to azetidines. This method avoids hazardous diazo compounds and is compatible with silyl-protected intermediates.

Challenges and Optimization

Steric Hindrance

The bulky TBDPS group impedes reaction kinetics, necessitating excess reagents or elevated temperatures. For example, silylation of 3-hydroxyazetidine requires 1.1–1.5 equiv of TBDPS-Cl and extended stirring.

Purification Techniques

Silica gel chromatography is commonly used, but the lipophilic TBDPS group complicates elution. Mixed solvents (e.g., hexanes/ethyl acetate 9:1) improve separation.

Comparative Analysis of Methods

Table 2: Efficiency of Key Synthetic Routes

MethodStarting MaterialKey StepYield (%)e.e. (%)
Gold CatalysisN-PropargylsulfonamideOxidative Cyclization72–85>98
Enolate-Imine CondensationEthyl IsobutyrateLiAlH₄ Reduction77
Direct Silylation3-HydroxyazetidineTBDPS-Cl/Imidazole78–85

Q & A

Q. What are the recommended safety protocols for handling 3-(tert-butyldiphenylsilyloxy)azetidine in laboratory settings?

Answer:

  • PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors or dust .
  • Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and degradation .
  • Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. What is the standard synthetic route for this compound?

Answer:

  • Step 1: Silylation of azetidin-3-ol using tert-butyldiphenylsilyl chloride (TBDPSCl) in anhydrous dichloromethane (DCM) with imidazole as a base (0°C to RT, 12–24 hours) .
  • Step 2: Purification via flash column chromatography (hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 65–80% .
  • Verification: Confirm purity using HPLC (>98%) and structural identity via 1^1H NMR (δ 0.98–1.12 ppm for tert-butyl group, δ 7.40–7.70 ppm for diphenyl protons) .

Q. Which analytical methods are most reliable for assessing the purity of this compound?

Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time typically ~8.2 minutes .
  • NMR Spectroscopy: Key peaks include δ 3.60–4.10 ppm (azetidine ring protons) and δ 1.40 ppm (tert-butyl group) .
  • Mass Spectrometry: ESI-MS m/z calculated for C23_{23}H31_{31}NOSi: 378.21 (observed [M+H]+^+: 379.22) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values in NLRP3 inflammasome inhibition)?

Answer:

  • Experimental Variables: Control cell lines (e.g., BV2 microglia vs. primary macrophages), LPS concentration (0.1–1 µg/mL), and incubation time (6–24 hours) .
  • Mechanistic Validation: Perform Western blotting for NLRP3, caspase-1, and IL-1β to confirm pathway modulation. Measure ROS levels using DCFH-DA assays to correlate with inflammasome activity .
  • Dose-Response Optimization: Test concentrations from 1 nM–100 µM to identify cell-specific toxicity thresholds and validate with ATP release assays .

Q. What strategies are effective for improving the hydrolytic stability of this compound in aqueous media?

Answer:

  • Formulation: Encapsulate in cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility and stability. Monitor degradation via HPLC over 72 hours at pH 7.4 .
  • Structural Modification: Replace the tert-butyldiphenylsilyl group with more hydrolytically stable alternatives (e.g., triisopropylsilyl) and compare stability using accelerated degradation studies (40°C, 75% humidity) .

Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric syntheses?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict enantioselectivity in asymmetric aldol reactions .
  • Molecular Dynamics (MD): Simulate interactions with chiral catalysts (e.g., proline derivatives) to optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Docking Studies: Analyze binding affinities with target proteins (e.g., NLRP3) using AutoDock Vina to guide SAR modifications .

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